-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized using various methods, including the reaction of N-phenylethylhydrazine with ethoxymethylene acetoacetate followed by cyclization and deprotection [1]. Other reported methods involve the condensation of N-phenylethylhydrazinecarboxaldehyde with acetylacetone and subsequent deprotection [2].
Research suggests that 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde may possess various properties and functionalities with potential applications in different scientific fields:
Studies have shown that the compound exhibits antibacterial and antifungal activity against various pathogenic strains, suggesting its potential as a lead molecule for developing new antimicrobial agents [3, 4].
The molecule's structure allows it to potentially bind to metal ions, making it a candidate for the development of new ligands for various applications in catalysis and material science [5].
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of approximately 186.21 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde functional group (-CHO) at the 4-position of the pyrazole. This compound is typically found in solid form and is sensitive to light, requiring storage in dark, inert conditions to maintain its stability .
These reactions make it a versatile compound in organic synthesis and medicinal chemistry.
Research indicates that 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating biological pathways related to inflammation and pain . Additionally, the compound may interact with certain receptors, influencing cellular responses, although specific receptor targets require further investigation.
Several synthetic routes have been developed for the preparation of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde:
These methods are tailored based on desired yields and purity levels.
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications across different fields:
Several compounds share structural similarities with 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₁H₉N₂O | Lacks methyl group at position 1 compared to 1-methyl derivative |
| 5-Amino-1-methylpyrazole | C₇H₈N₄ | Contains an amino group instead of an aldehyde |
| 1-Methylpyrazole | C₅H₇N₂ | Simpler structure without phenyl or aldehyde groups |
The presence of both the methyl and phenyl groups along with the aldehyde functionality distinguishes 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde from its analogs, contributing to its unique chemical reactivity and potential biological activity.
The exploration of pyrazole derivatives began in the late 19th century, with Ludwig Knorr’s seminal work on the synthesis of pyrazole rings via condensation reactions. The discovery of natural pyrazole alkaloids, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, marked a milestone in recognizing their biological potential. The introduction of the Vilsmeier-Haack reaction in the mid-20th century enabled efficient formylation of hydrazones, paving the way for synthesizing pyrazole-4-carbaldehydes like 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. These advancements positioned pyrazole derivatives as critical scaffolds in drug discovery, exemplified by COX-2 inhibitors such as celecoxib.
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde occupies a unique niche due to its reactive aldehyde group, which facilitates nucleophilic additions and cyclocondensation reactions. Its phenyl and methyl substituents enhance steric and electronic modulation, enabling tailored interactions in medicinal and materials chemistry. For instance, the aldehyde group serves as a precursor for synthesizing Schiff bases, which exhibit antimicrobial and antitumor activities. The compound’s ability to coordinate with transition metals further underscores its utility in catalysis and metallodrug design.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 186.21 g/mol | |
| Boiling Point | Not reported | |
| Storage Conditions | 2–8°C, dark, inert atmosphere | |
| Solubility | Soluble in polar organic solvents |
Pyrazole-4-carbaldehydes are renowned for their role in constructing fused heterocycles. For example:
The structural adaptability of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde enables its integration into complex architectures, such as pyrazolo-pyrimidines and thiazolo-pyrimidines, which are explored for enzyme inhibition and antimicrobial effects.
This compound is a cornerstone in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl systems. For example, Suzuki-Miyaura couplings with boronic acids introduce aryl groups at the pyrazole’s 3-position, enhancing pharmacological profiles. Additionally, its aldehyde group participates in:
The synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves:
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